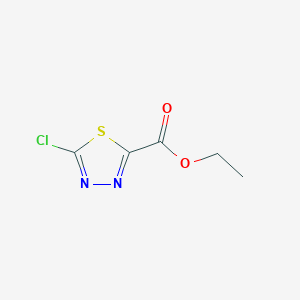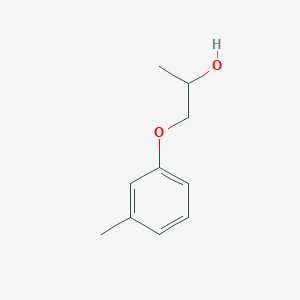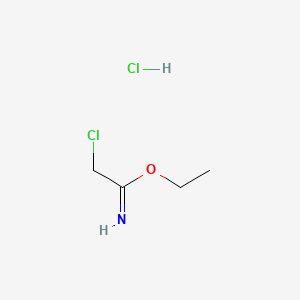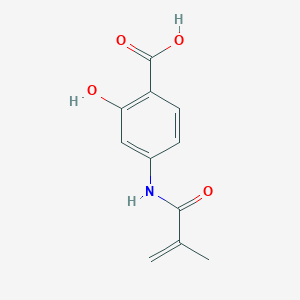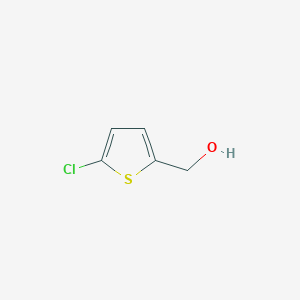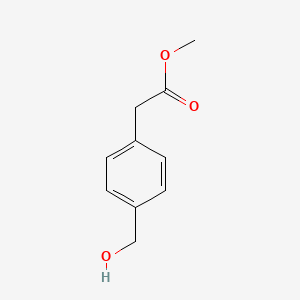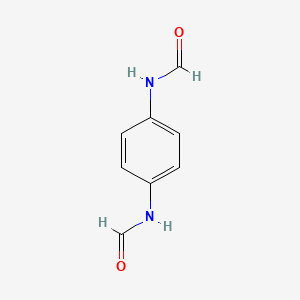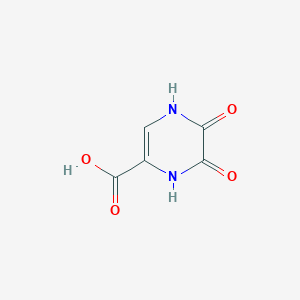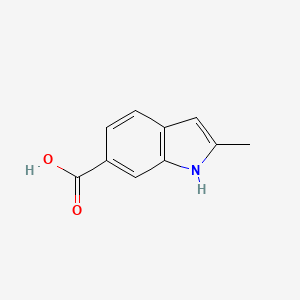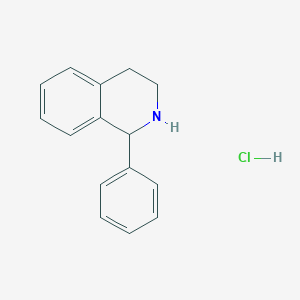
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Vue d'ensemble
Description
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as PTIQ, is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound has been widely studied for its potential applications in the field of medicinal chemistry due to its unique structure and biological properties.
Applications De Recherche Scientifique
Antifertility Agent Research
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been studied for its potential as a nonsteroidal antifertility agent in females. Paul, Coppola, and Cohen (1972) found it to be an active antifertility agent in rats, and synthesized several analogs to explore its estrogenic properties (Paul, Coppola, & Cohen, 1972).
Pharmaceutical Synthesis
This compound is a key intermediate in the preparation of solifenacin, a urinary antispasmodic drug. Bolchi et al. (2013) described a one-pot racemization process for synthesizing the compound, which is useful for industrial recycling of its enantiomers (Bolchi et al., 2013).
Neuroprotective Agent Research
Studies have shown that derivatives of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can have neuroprotective effects. Ohkubo et al. (1996) synthesized a series of these derivatives, finding that they can protect neurons from ischemia-induced degeneration and have anticonvulsant and anti-hypoxic activities (Ohkubo et al., 1996).
Anticancer Research
Mohler et al. (2006) explored the antiglioma activity of certain 1,2,3,4-tetrahydroisoquinoline derivatives. They found that one compound selectively inhibited the growth of C6 glioma cells while leaving normal astrocytes relatively unaffected, suggesting potential clinical utility (Mohler et al., 2006).
Analgesic and Anti-Inflammatory Effects
Rakhmanova et al. (2022) studied the analgesic and anti-inflammatory effects of a specific derivative, finding it to have a pronounced effect in reducing inflammation and pain, suggesting its potential use as a non-narcotic analgesic (Rakhmanova et al., 2022).
Dopamine Receptor Ligand Research
Charifson et al. (1989) conducted conformational studies on a series of derivatives, analyzing their potential as D1 dopamine receptor ligands. This research aids in understanding the molecular interaction of these compounds with dopamine receptors, which is relevant for conditions like Parkinson's disease (Charifson et al., 1989).
Propriétés
IUPAC Name |
1-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9,15-16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJJLGSNPKSIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
5464-92-6 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5464-92-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



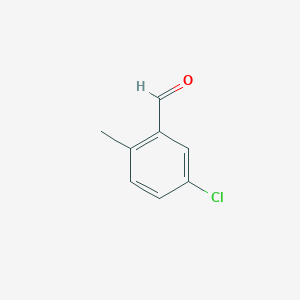
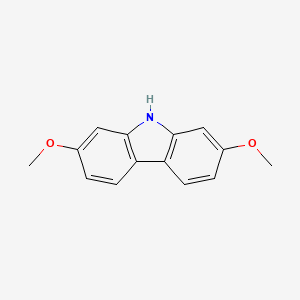
![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)
